molecular formula C14H15N3O3S2 B2863974 (4-Methyl-1,2,3-thiadiazol-5-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone CAS No. 1795295-93-0

(4-Methyl-1,2,3-thiadiazol-5-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone

Cat. No. B2863974
CAS RN: 1795295-93-0
M. Wt: 337.41
InChI Key: QSXZOSJKYFSOTI-UHFFFAOYSA-N
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Description

The compound contains a 1,2,3-thiadiazole ring which is a type of heterocyclic compound. Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques like NMR, IR, Mass spectroscopy, etc. The presence of the 1,2,3-thiadiazole ring and pyrrolidine ring in the compound can be confirmed using these techniques .


Chemical Reactions Analysis

The chemical reactions of this compound would largely depend on the functional groups present and the conditions under which the reactions are carried out. The 1,2,3-thiadiazole ring might undergo reactions typical of heterocycles .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like melting point, boiling point, solubility, etc., can be predicted based on its structure and functional groups .

Scientific Research Applications

Antimicrobial Activity

The thiadiazole moiety is known for its antimicrobial properties. Research indicates that derivatives of 4-methyl-1,2,3-thiadiazole exhibit significant in vitro antimicrobial activity , particularly against Gram-positive bacteria . This suggests that our compound could be synthesized into derivatives that serve as potent antimicrobial agents, potentially addressing the growing concern of antibiotic resistance.

Synthesis of Hydrazide-Hydrazones

The compound can undergo condensation reactions with appropriate aldehydes to yield a series of new hydrazide-hydrazone derivatives . These derivatives are of interest due to their potential biological activities, including antimicrobial properties. The reaction efficiency for these syntheses is reported to be satisfactory, ranging from 57-98% .

Anticancer Applications

Thiadiazole derivatives are explored for their anticancer activities. The structural analogs of thiadiazole, such as 1,3,4-thiadiazole, have been studied for their potential use in cancer treatment due to their ability to inhibit cancer cell growth . This opens up possibilities for the compound to be modified and used in anticancer research.

Anti-Inflammatory Properties

Compounds containing the thiadiazole scaffold, like our compound, may exhibit anti-inflammatory effects . This application is crucial in the development of new medications for treating chronic inflammatory diseases, providing a pathway for further research into the compound’s therapeutic potential.

Antidiabetic Activity

The thiadiazole core structure is associated with antidiabetic activity. Some drugs with a thiadiazole scaffold have been found to exert antidiabetic effects, which implies that derivatives of our compound could be synthesized for use in diabetes management and treatment .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is usually determined through biological testing and is often related to the compound’s structure .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Proper safety measures should be taken while handling and storing the compound .

Future Directions

The future research on this compound could involve studying its biological activity, optimizing its synthesis, and modifying its structure to improve its properties .

properties

IUPAC Name

[3-(benzenesulfonyl)pyrrolidin-1-yl]-(4-methylthiadiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S2/c1-10-13(21-16-15-10)14(18)17-8-7-12(9-17)22(19,20)11-5-3-2-4-6-11/h2-6,12H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSXZOSJKYFSOTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N2CCC(C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methyl-1,2,3-thiadiazol-5-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone

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